molecular formula C7H12O3 B13501928 rac-(2R,6R)-6-methyloxane-2-carboxylic acid

rac-(2R,6R)-6-methyloxane-2-carboxylic acid

Cat. No.: B13501928
M. Wt: 144.17 g/mol
InChI Key: WFCIGPLIXGCKJT-PHDIDXHHSA-N
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Description

rac-(2R,6R)-6-Methyloxane-2-carboxylic acid is a chiral bicyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. Its stereochemistry is defined by the (2R,6R) configuration, though the compound is often studied as a racemic mixture (rac-).

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,6R)-6-methyloxane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI Key

WFCIGPLIXGCKJT-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)C(=O)O

Canonical SMILES

CC1CCCC(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 6-methyl-2-hexanol, which undergoes oxidation to form the corresponding aldehyde. This aldehyde is then subjected to a cyclization reaction in the presence of an acid catalyst to form the oxane ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural similarities and differences between rac-(2R,6R)-6-methyloxane-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Key Structural Features Key Functional Groups Reference
This compound C₇H₁₂O₃ 6-methyl-substituted oxane ring Carboxylic acid
rac-(2r,4r,6s)-2,6-dimethyloxane-4-carboxylic acid C₈H₁₄O₃ 2,6-dimethyl-substituted oxane ring Carboxylic acid
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid C₈H₁₂O₃ Bicyclic oxabicyclo[3.2.1]octane framework Carboxylic acid
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride C₁₄H₂₀ClNO₃ Morpholine ring with benzyl and methyl groups Carboxylic acid, hydrochloride salt
rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid C₇H₁₁NO₃ Piperidine ring with ketone and methyl groups Carboxylic acid, ketone

Key Observations :

  • Ring Size and Rigidity : The oxane ring in the target compound provides less conformational flexibility compared to the morpholine (6-membered) or piperidine (6-membered) derivatives but is more flexible than the bicyclic oxabicyclo[3.2.1]octane system .
  • Substituent Effects : The 6-methyl group in the target compound enhances hydrophobicity relative to unsubstituted oxane analogs. In contrast, the benzyl group in the morpholine derivative () significantly increases molecular weight and alters solubility.
  • Functional Groups : All compounds share a carboxylic acid group, enabling hydrogen bonding and salt formation. The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound.
Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, stability, and reactivity:

Property This compound rac-(2r,4r,6s)-2,6-dimethyloxane-4-carboxylic acid rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
Molecular Weight ~156.18 (estimated) 158.20 156.18
Solubility (Polar Solvents) Moderate Low (due to increased hydrophobicity) Low (rigid bicyclic structure)
Melting Point Not reported 417–418 K (similar analog in ) Not reported

Insights :

  • The additional methyl group in reduces solubility compared to the target compound.
  • The bicyclic structure in introduces steric hindrance, limiting interactions with polar solvents.

Biological Activity

rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a unique stereochemistry characterized by its oxane ring structure. The presence of a carboxylic acid functional group contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as metabolism and signaling.

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and the overall metabolic profile of cells.
  • Receptor Modulation : Preliminary studies suggest that this compound may influence receptor-mediated signaling pathways, which could lead to physiological changes.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in cultured cells. This suggests potential therapeutic applications in inflammatory conditions.

3. Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through its antioxidant and anti-inflammatory actions.

Case Study 1: Antioxidant Activity Assessment

A study conducted on cultured neuronal cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This supports the hypothesis that the compound can enhance cellular resilience against oxidative stress.

Case Study 2: Inflammation Model

In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-1β). These findings highlight its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantReduced ROS levels in neuronal cells
Anti-inflammatoryDecreased pro-inflammatory cytokines
NeuroprotectiveMitigation of neuronal damage in neurodegenerative models

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